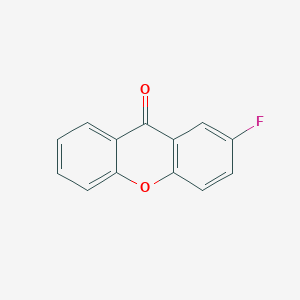

2-Fluoroxanthen-9-one

Description

Contextualization within the Xanthone (B1684191) Chemical Class

Xanthones, also known as xanthonoids, are a class of organic compounds featuring a tricyclic ring system with the chemical name 9H-xanthen-9-one. wikipedia.orgresearchgate.net The core structure consists of a dibenzo-γ-pyrone moiety, where a central pyrone ring is fused with two benzene (B151609) rings. mdpi.com The term "xanthone" originates from the Greek word "xanthos," meaning yellow, as these compounds are often yellow solids in their pure form. mdpi.comnih.gov

Over 2000 xanthones have been identified, primarily as secondary metabolites in plants, fungi, and lichens. mdpi.comnih.gov They are particularly abundant in plant families such as Clusiaceae, Gentianaceae, and Moraceae. mdpi.commdpi.com The diversity of this chemical class stems from the various substituents that can be attached to the core xanthone structure. Based on these modifications, xanthones are categorized into several subclasses, including: nih.govnumberanalytics.com

Simple oxygenated xanthones

Prenylated xanthones

Xanthone glycosides

Bisxanthones

The xanthone scaffold is of significant interest in chemical and medical research due to the wide array of biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.combio-connect.nlresearchgate.net This inherent bioactivity makes the xanthone nucleus a valuable template for synthetic modifications aimed at discovering new therapeutic agents. sci-hub.se

Table 1: Properties of the Parent Compound, Xanthone

| Property | Value |

|---|---|

| IUPAC Name | 9H-Xanthen-9-one |

| Molecular Formula | C₁₃H₈O₂ |

| Molar Mass | 196.205 g·mol⁻¹ |

| Appearance | White to pale yellow solid |

| Melting Point | 174 °C (345 °F; 447 K) |

| Core Structure | Dibenzo-γ-pyrone |

Data sourced from multiple references. wikipedia.orgmdpi.com

Significance of Fluorination in Heterocyclic Compound Research

Fluorine is the most electronegative element, and its introduction into organic molecules, particularly heterocyclic compounds, is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. nih.govnih.gov Approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its profound impact on a compound's properties. tandfonline.com

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can influence a molecule's bioavailability and binding affinity to its biological target. tandfonline.combohrium.com While often increasing lipophilicity, which can enhance membrane permeability, the effect is complex and context-dependent. nih.govbohrium.com In the context of 2-Fluoroxanthen-9-one, the fluorine atom at the C-2 position is expected to significantly alter the electron distribution of the aromatic system, potentially leading to novel biological activities or enhanced potency compared to its non-fluorinated counterpart.

Table 2: General Effects of Fluorination in Drug Design

| Property Modified | Common Outcome of Fluorination |

|---|---|

| Metabolic Stability | Increased, by blocking metabolically susceptible sites. bohrium.com |

| Binding Affinity | Can be enhanced through new interactions with target proteins. bohrium.com |

| Bioavailability | Often improved by modulating pKa and membrane permeability. nih.govtandfonline.com |

| Lipophilicity | Generally increased, which can affect absorption and distribution. bohrium.com |

| Conformation | Can alter the preferred three-dimensional shape of the molecule. bohrium.com |

This table summarizes general trends observed in medicinal chemistry.

Historical Perspective on Xanthone Research and Related Analogues

The history of xanthone research dates back to the 19th century. The first naturally occurring xanthone derivative, gentisin, was isolated in 1821 from the roots of Gentiana lutea. mdpi.comnih.gov The parent compound, xanthone, was later introduced as an insecticide in 1939. wikipedia.org

The development of synthetic methodologies has been crucial for accessing a wider variety of xanthone structures beyond those available from natural sources. Several classical methods for synthesizing the xanthone core have been established, including: wikipedia.org

Friedel-Crafts reaction: Involves a benzophenone (B1666685) intermediate.

Ullmann condensation: Condenses a phenol (B47542) with an o-chlorobenzene derivative, followed by cyclization.

Michael-Kostanecki method: Heats a polyphenol with an o-hydroxybenzoic acid.

Research into fluorinated analogues is a more recent development, driven by advances in medicinal chemistry. The synthesis of specific fluorinated xanthones, such as 2-Fluoroxanthen-9-one, has been reported in the scientific literature. researchgate.netresearchgate.net For example, one method describes the formation of 6-bromo-2-fluoroxanthen-9-one from the condensation of 4-fluorophenyl 3-bromophenyl ether with oxalyl chloride in the presence of aluminium chloride. researchgate.net These synthetic advancements allow for the systematic exploration of how fluorine substitution at different positions on the xanthone scaffold affects its chemical and biological properties.

Current Research Gaps and Future Perspectives for 2-Fluoroxanthen-9-one Studies

Currently, there is a notable gap in the academic literature concerning the specific biological activities and potential applications of 2-Fluoroxanthen-9-one. While its synthesis is documented, comprehensive studies detailing its pharmacological profile are scarce. researchgate.netresearchgate.net The existing body of research focuses more broadly on other substituted xanthones, such as hydroxylated, prenylated, or other halogenated derivatives. mdpi.comresearchgate.net

The future of research on 2-Fluoroxanthen-9-one is promising and can be directed toward several key areas. Given the well-documented anticancer, anti-inflammatory, and antimicrobial activities of the xanthone class, a primary objective would be to screen 2-Fluoroxanthen-9-one against various cancer cell lines and microbial strains. researchgate.netbiomedgrid.comnih.gov Such studies would determine if the introduction of a fluorine atom at the C-2 position confers any advantages, such as increased potency or selectivity, over other xanthone derivatives.

Further research could involve:

Comparative Studies: Directly comparing the biological activity of 2-Fluoroxanthen-9-one with its non-fluorinated parent compound (xanthone) and other positional isomers (e.g., 1-fluoro, 3-fluoro, and 4-fluoroxanthen-9-one) to establish structure-activity relationships (SAR).

Mechanism of Action Studies: If significant biological activity is found, subsequent research should focus on elucidating the underlying molecular mechanisms.

Development of Novel Analogues: Using 2-Fluoroxanthen-9-one as a lead compound, medicinal chemists could synthesize a library of related derivatives with additional functional groups to optimize activity.

Exploring these avenues will help to fill the current research gap and could potentially uncover a new class of fluorinated xanthones with valuable therapeutic or industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMISBKXHLTLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469248 | |

| Record name | 2-Fluoro-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2839-49-8 | |

| Record name | 2-Fluoro-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Xanthen-9-one Scaffolds

The xanthen-9-one, or xanthone (B1684191), skeleton is a dibenzo-γ-pyrone framework that can be assembled through several classical organic reactions. up.ptup.pt The most prevalent strategies involve the formation of a key benzophenone (B1666685) or diaryl ether intermediate, which then undergoes cyclization. up.pt

A cornerstone in the synthesis of xanthen-9-ones is the Friedel-Crafts acylation reaction. up.pt This approach typically involves the acylation of a substituted phenol (B47542) with a benzoyl chloride derivative to form a benzophenone intermediate. up.pt Subsequent cyclization of the 2,2'-dioxygenated benzophenone yields the xanthone core. up.pt Modifications to this method include using trifluoroacetic acid anhydride (B1165640) as a promoter for the acylation step. up.pt

Recent advancements have also explored intramolecular Friedel-Crafts reactions. For instance, new xanthene derivatives have been synthesized via an intramolecular Friedel-Crafts alkylation of alkene compounds, catalyzed by trifluoroacetic acid (TFA). nih.govbeilstein-journals.orgd-nb.info This method has demonstrated good yields at room temperature. nih.govbeilstein-journals.orgd-nb.info Another efficient method utilizes organocatalysts, such as N-triflylphosphoramide, for the intramolecular Friedel-Crafts reaction of diarylcarbinol compounds, leading to excellent yields of substituted 9-arylxanthenes. rsc.org

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Friedel-Crafts Acylation | Zinc chloride, Phosphoryl chloride | Condensation of a salicylic (B10762653) acid derivative and a phenol. | up.pt |

| Intramolecular Friedel-Crafts Alkylation | Trifluoroacetic acid (TFA) | Alkene activation for cyclization. | nih.govbeilstein-journals.orgd-nb.info |

| Intramolecular Friedel-Crafts Reaction | N-triflylphosphoramide | High efficiency at room temperature. | rsc.org |

Xanthydrol, the reduced form of xanthen-9-one, serves as a versatile precursor for various xanthone derivatives. researchgate.netmdpi.comnih.govfrontiersin.orgresearchgate.net The solubilization of xanthydrol in glacial acetic acid generates the xanthylium ion, which can then undergo nucleophilic attack. mdpi.com This reactivity allows for the synthesis of a wide array of derivatives through condensation reactions with different nucleophiles. researchgate.netmdpi.comnih.govfrontiersin.orgresearchgate.net For example, the reaction of xanthydrol with sulfonamides leads to the formation of 9-xanthenyl sulfonamides. mdpi.com

Recent studies have highlighted innovative synthetic approaches using xanthydrol. These include reactions with urea, thiourea, and thiosemicarbazide, followed by reactions with α-haloketones to produce thiazolone compounds. researchgate.netnih.govfrontiersin.org

Targeted Synthesis of 2-Fluoroxanthen-9-one

The introduction of a fluorine atom at the 2-position of the xanthen-9-one scaffold requires specific and controlled synthetic strategies to ensure the desired regioselectivity.

Achieving regioselective fluorination is a critical challenge in the synthesis of fluorinated aromatic compounds. One approach involves the use of selectively fluorinated starting materials. For instance, the synthesis of 3-bromo-5-fluoro-xanthen-9-one has been achieved using 4-bromo-2,5-difluoro-benzoic acid as a starting material. amazonaws.com

Another strategy is the direct fluorination of a pre-formed xanthone ring system. While general methods for the direct hydroxyfluorination of alkenes have been developed, their application to the regioselective fluorination of heteroaromatic systems like xanthones is an area of ongoing research. chemrevlett.com Recent developments in I(I)/I(III) catalysis have enabled the highly regioselective fluorination of unactivated allenes, suggesting potential future applications for complex aromatic systems. nih.gov

The SNAr reaction is a powerful tool for introducing nucleophiles onto aromatic rings, particularly those activated by electron-withdrawing groups. nih.govharvard.edu In the context of fluorinated xanthones, a concerted SNAr mechanism, which does not strictly require strong electron-withdrawing groups, could be a viable pathway. nih.govharvard.edu

An iterative nucleophilic aromatic substitution (SNAr) approach has been successfully employed for the synthesis of fluorinated xanthones. researchgate.netwalisongo.ac.id This methodology often starts with a polyfluorinated precursor, such as a hexafluorobenzophenone. researchgate.net Sequential SNAr reactions are then carried out, first at the more reactive positions (e.g., 4,4'-fluorines) and subsequently at the less reactive positions (e.g., 2,2'-fluorines) to induce cyclization with various nucleophiles, including oxygen-containing ones to form the xanthone core. researchgate.net This iterative approach allows for the controlled construction of asymmetrically substituted fluorinated xanthones. researchgate.net

Chemical Transformations and Derivatization Strategies

Functional Group Modifications on the 2-Fluoroxanthen-9-one Core

The 2-Fluoroxanthen-9-one scaffold offers several sites for functional group modification, including the aromatic rings and the ketone moiety. While specific literature on the derivatization of 2-Fluoroxanthen-9-one is limited, the reactivity of the broader class of xanthones and fluorinated aromatic compounds provides a basis for potential transformations.

The fluorine atom at the 2-position is a key substituent that influences the reactivity of the entire molecule. nih.gov It is generally unreactive towards nucleophilic substitution under standard conditions. However, its electron-withdrawing nature can activate the aromatic ring for certain reactions. The carbonyl group of the xanthone (B1684191) can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to a thioketone.

Further functionalization, such as nitration or halogenation, would likely be directed by the existing substituents. The fluorine atom and the ether linkage of the xanthone core would influence the regioselectivity of such electrophilic aromatic substitutions.

Synthesis of Advanced 2-Fluoroxanthen-9-one Scaffolds and Hybrid Molecules

The development of more complex molecular architectures based on the 2-Fluoroxanthen-9-one core is a promising avenue for creating compounds with enhanced properties. This can be achieved through the construction of annulated rings or by introducing new alkyl and aryl substituents.

Thiazolone: The synthesis of thiazole (B1198619) derivatives has been reported from fluorenone, a structurally related compound, via the Hantzsch reaction. nih.gov A similar approach could potentially be applied to 2-Fluoroxanthen-9-one, starting with the conversion of the ketone to a thiosemicarbazone, followed by cyclization with an α-haloketone.

Dithiolane: The formation of a dithiolane ring is a common method for protecting carbonyl groups. beilstein-journals.org Treating 2-Fluoroxanthen-9-one with 1,2-ethanedithiol (B43112) in the presence of a Lewis acid catalyst would be the expected route to the corresponding dithiolane derivative.

Triazole: The synthesis of triazole-annulated systems often involves the reaction of a hydrazine (B178648) derivative with a suitable precursor. frontiersin.orgisres.org For the 2-Fluoroxanthen-9-one core, this could potentially be achieved by first introducing a hydrazine moiety onto the xanthone scaffold, followed by cyclization with a one-carbon unit.

The introduction of alkyl and aryl groups can significantly alter the steric and electronic properties of the 2-Fluoroxanthen-9-one molecule.

Alkylation: Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic rings. However, this reaction is often plagued by issues such as polysubstitution and carbocation rearrangements. For a substrate like 2-Fluoroxanthen-9-one, the regioselectivity would be influenced by the directing effects of the fluorine and ether groups. The synthesis of fluorinated compounds with multiple stereogenic centers has also been explored through various alkylation reactions. mdpi.com

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aromatic rings. nih.gov To perform an arylation on the 2-Fluoroxanthen-9-one core, it would first be necessary to introduce a halide (e.g., bromine or iodine) at a specific position on the aromatic ring, which could then be coupled with a boronic acid.

Structure-Reactivity Relationships in 2-Fluoroxanthen-9-one Derivatives

The relationship between the structure of 2-Fluoroxanthen-9-one derivatives and their chemical reactivity is a crucial aspect for the rational design of new molecules. The position and nature of substituents on the xanthone core can have a profound impact on the molecule's electronic properties and, consequently, its reactivity.

Studies on various xanthone derivatives have shown that the presence of electron-donating or electron-withdrawing groups can influence their biological activities and chemical properties. nih.govmdpi.comnih.govnih.govresearchgate.net In the case of 2-Fluoroxanthen-9-one, the fluorine atom at the 2-position exerts a strong electron-withdrawing effect, which can be quantified by its Hammett parameter. This effect would influence the reactivity of the carbonyl group and the aromatic rings.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoroxanthen 9 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-Fluoroxanthen-9-one, a combination of 1H, 13C, and 19F NMR, along with 2D NMR techniques, would be essential for unambiguous structural confirmation.

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic protons of the 2-Fluoroxanthen-9-one skeleton would appear in the downfield region, typically between 7.0 and 8.5 ppm. The fluorine atom at the C-2 position would influence the chemical shifts of adjacent protons, particularly H-1 and H-3, and would introduce characteristic C-H coupling constants.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum would be expected to show 13 distinct signals corresponding to the 13 carbon atoms of the xanthen-9-one core. The carbonyl carbon (C-9) would be the most deshielded, appearing at a chemical shift of around 175 ppm researchgate.net. The carbon atom directly bonded to the fluorine (C-2) would exhibit a large one-bond C-F coupling constant, a key feature for its identification magritek.com.

Expected ¹H NMR Data for 2-Fluoroxanthen-9-one

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | ~8.0-8.2 | dd | J(H-1, H-3) ≈ 2-3, J(H-1, F-2) ≈ 8-10 |

| H-3 | ~7.2-7.4 | dd | J(H-3, H-4) ≈ 8-9, J(H-3, F-2) ≈ 4-6 |

| H-4 | ~7.6-7.8 | d | J(H-4, H-3) ≈ 8-9 |

| H-5 | ~7.4-7.6 | m | |

| H-6 | ~7.3-7.5 | m | |

| H-7 | ~7.7-7.9 | m |

Expected ¹³C NMR Data for 2-Fluoroxanthen-9-one

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | ~115-120 | d |

| C-2 | ~160-165 | d (¹JCF ≈ 240-250 Hz) |

| C-3 | ~110-115 | d |

| C-4 | ~125-130 | s |

| C-4a | ~120-125 | d |

| C-5 | ~120-125 | s |

| C-6 | ~125-130 | s |

| C-7 | ~130-135 | s |

| C-8 | ~115-120 | s |

| C-8a | ~155-160 | s |

| C-9 | ~175-180 | s |

| C-9a | ~120-125 | s |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For 2-Fluoroxanthen-9-one, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this fluorine would be indicative of its electronic environment. Aromatic fluorine compounds typically have chemical shifts in the range of -100 to -140 ppm relative to a standard like CFCl₃ wikipedia.org. The signal would likely appear as a doublet of doublets due to coupling with the neighboring protons, H-1 and H-3.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the protons on each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-Fluoroxanthen-9-one (C₁₃H₇FO₂), the expected exact mass would be approximately 214.0430 g/mol . The high-resolution mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the characteristic loss of carbon monoxide (CO) from the carbonyl group, a common fragmentation pathway for xanthones and fluorenones, leading to a significant fragment ion at m/z 186. Further fragmentation of the aromatic system would also be observed.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of 2-Fluoroxanthen-9-one would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C-O-C Stretch: The ether linkage within the xanthene core would give rise to characteristic C-O-C stretching vibrations, typically observed in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1100-1250 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple bands would be present in the aromatic region, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

A comprehensive review of the scientific literature reveals that studies specifically detailing the chiroptical spectroscopy of chiral derivatives of 2-Fluoroxanthen-9-one have not been reported. Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are instrumental in the stereochemical analysis of chiral molecules, providing critical information on their absolute configuration and solution-state conformation. However, the synthesis and subsequent chiroptical analysis of enantiomerically pure derivatives of 2-Fluoroxanthen-9-one are not documented in existing research.

While direct data on 2-Fluoroxanthen-9-one is absent, the broader class of xanthone (B1684191) derivatives has seen a significant increase in interest regarding their chirality and biological function. nih.govnih.gov Researchers have successfully synthesized numerous chiral derivatives of xanthones (CDXs) by coupling the xanthone scaffold with chiral moieties, such as amino acids. nih.govmdpi.com These studies often highlight the importance of enantioselectivity in biological activities, including anti-inflammatory and cytotoxic effects, where different enantiomers exhibit varying levels of potency. nih.govmdpi.com

The investigation of these CDXs has established the xanthone scaffold as a privileged structure in medicinal chemistry, suitable for generating diverse libraries of chiral compounds. nih.govmdpi.com The evaluation of enantiopurity and the study of interactions with biological targets, such as cyclooxygenase enzymes and human serum albumin, often rely on understanding the three-dimensional structure of these molecules, a task for which chiroptical spectroscopy is ideally suited. nih.gov

Given the precedent set by studies on other substituted xanthones, it can be inferred that chiroptical spectroscopy would be a highly applicable and valuable tool for the structural elucidation of any future chiral derivatives of 2-Fluoroxanthen-9-one. Such analyses would be crucial for:

Assigning Absolute Configuration: Determining the absolute stereochemistry of newly synthesized chiral centers.

Conformational Analysis: Understanding how the fluorine substituent and other chiral auxiliaries influence the conformation of the xanthenone core in solution.

Structure-Activity Relationship Studies: Correlating the specific stereochemistry of derivatives with their biological activity, which is essential for drug design and development. nih.gov

Computational and Theoretical Chemistry of 2 Fluoroxanthen 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.netornl.gov DFT methods form the basis for predicting a wide array of molecular properties, from orbital energies to spectroscopic data. jussieu.fr For 2-Fluoroxanthen-9-one, DFT calculations would typically be performed using a specific functional (like B3LYP or PBE0) and a basis set (such as 6-311++G(d,p)) to accurately model its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals are crucial for determining a molecule's reactivity, electronic transitions, and charge transfer properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For 2-Fluoroxanthen-9-one, the analysis would reveal how the electron-withdrawing nature of the fluorine atom and the carbonyl group, combined with the electron-donating character of the ether oxygen, influences the electron density across the aromatic xanthene core. rsc.org The HOMO is expected to be distributed over the electron-rich xanthene ring system, while the LUMO would likely be localized around the electron-deficient carbonyl group.

Table 1: Illustrative FMO Properties of 2-Fluoroxanthen-9-one

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.75 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Quantum chemical methods are powerful tools for predicting spectroscopic properties, which aids in the characterization of molecules.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excited states of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. faccts.de The calculation yields excitation energies (typically converted to wavelength, λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. gaussian.com For 2-Fluoroxanthen-9-one, the spectrum is expected to show characteristic π-π* transitions of the aromatic system and n-π* transitions associated with the carbonyl group.

Table 2: Illustrative Predicted UV-Vis Absorption Data for 2-Fluoroxanthen-9-one

| Wavelength (λmax, nm) | Oscillator Strength (f) | Transition Type |

|---|---|---|

| 345 | 0.015 | n → π |

| 290 | 0.550 | π → π |

| 245 | 0.480 | π → π* |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. liverpool.ac.ukmdpi.com These predictions are invaluable for structure elucidation. Calculations would provide theoretical chemical shifts for all ¹H, ¹³C, and ¹⁹F nuclei in the molecule. The ¹⁹F chemical shift is particularly sensitive to its electronic environment, making it a valuable probe. nih.govresearchgate.net

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for 2-Fluoroxanthen-9-one

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | 118.5 | H1 | 7.50 |

| C2 | 164.2 (JCF ≈ 250 Hz) | H3 | 7.15 |

| C3 | 114.0 (JCF ≈ 22 Hz) | H4 | 7.80 |

| C4 | 125.8 | H5 | 7.45 |

| C4a | 122.1 | H6 | 7.30 |

| C5 | 124.5 | H7 | 7.65 |

| C9 (C=O) | 177.3 | H8 | 8.10 |

| ¹⁹F Shift (ppm, relative to CFCl₃) | |||

| -110.5 |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe static electronic properties, molecular modeling and dynamics (MD) simulations provide insight into the physical movements and interactions of molecules over time.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comlibretexts.org The xanthene core of 2-Fluoroxanthen-9-one is a tricyclic system that is largely rigid and planar. Computational analysis would be used to confirm the planarity of the lowest-energy conformer and to investigate any minor puckering of the central oxygen-containing ring. The results would likely show that any non-planar conformations are significantly higher in energy and thus improbable under normal conditions.

Table 4: Illustrative Relative Energies of 2-Fluoroxanthen-9-one Conformers

| Conformer | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Planar | 0.0 | Lowest energy state |

| Slight Boat | 15.2 | Central ring puckered |

To understand how 2-Fluoroxanthen-9-one might function as a drug or probe, its interaction with a biological target (a receptor) can be simulated. nih.gov Molecular dynamics simulations model the ligand-receptor complex in a simulated physiological environment, tracking atomic movements over time (nanoseconds to microseconds). dphg.de This reveals the stability of the binding pose, key intermolecular interactions (like hydrogen bonds or π-π stacking), and the dynamic behavior of the ligand in the binding site. nih.gov Such simulations are critical for understanding the mechanistic basis of ligand binding and affinity.

Table 5: Illustrative Analysis of a Simulated 2-Fluoroxanthen-9-one-Receptor Complex

| Interaction Type | Interacting Residues (Hypothetical) | Interaction Occupancy (%) |

|---|---|---|

| Hydrogen Bond | C=O --- H-N of Arg120 | 85.5 |

| π-π Stacking | Aromatic Ring A --- Phe250 | 60.2 |

| Halogen Bond | C-F --- O=C of Leu88 | 35.1 |

Pharmacophore Modeling and Ligand-Based Design

When the structure of a biological target is unknown, ligand-based design strategies are employed. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. 3ds.comnih.gov

For 2-Fluoroxanthen-9-one, a pharmacophore model would be built based on its chemical features. These features would include hydrogen bond acceptors (the carbonyl oxygen), aromatic rings, and hydrophobic regions. pharmacophorejournal.com This model can then be used as a 3D query to screen large chemical databases to identify other, structurally diverse molecules that match the pharmacophore and may have similar biological activity. nih.govnih.gov

Table 6: Illustrative Pharmacophore Features for 2-Fluoroxanthen-9-one

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen |

| Aromatic Ring (AR1) | Fluorinated benzene (B151609) ring |

| Aromatic Ring (AR2) | Unsubstituted benzene ring |

| Hydrophobic Center (HY) | Fused tricyclic core |

Molecular Docking Studies of 2-Fluoroxanthen-9-one and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions between a ligand, such as 2-Fluoroxanthen-9-one, and a biological target, typically a protein or enzyme.

Molecular docking studies on xanthone (B1684191) derivatives have revealed key insights into their binding modes with various protein targets. For instance, in studies targeting enzymes like DNA topoisomerase II, xanthones have been shown to interact with the active site through a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov The planar nature of the xanthone core facilitates intercalation between DNA base pairs or stacking with aromatic residues in the protein's binding pocket.

For 2-Fluoroxanthen-9-one, it is hypothesized that the fluorine atom at the 2-position could engage in specific interactions, such as hydrogen bonding with appropriate donor groups or favorable electrostatic interactions, thereby influencing the binding affinity and selectivity. The carbonyl group of the xanthen-9-one core is a common hydrogen bond acceptor, interacting with amino acid residues like arginine or lysine. explorationpub.com

Interaction fingerprints are a way to represent the 3D protein-ligand interactions in a 1D format, which is useful for comparing binding modes across different ligands or docking poses. nih.govnih.govd-nb.info These fingerprints encode the presence or absence of specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with each amino acid in the binding site. researchgate.net For a series of xanthone analogues, interaction fingerprint analysis can help identify the key residues and interaction types that are crucial for biological activity.

Table 1: Illustrative Interaction Fingerprint for a Hypothetical Xanthone Derivative

| Residue | Interaction Type |

|---|---|

| Arg122 | Hydrogen Bond (Sidechain Donor) |

| Phe45 | Pi-Pi Stacking |

| Leu89 | Hydrophobic Contact |

| Val12 | Hydrophobic Contact |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.info For xanthone derivatives, virtual screening campaigns often employ a hierarchical approach. nih.govresearchgate.net This typically starts with ligand-based methods, such as searching for compounds with similar 2D or 3D structures to known active xanthones. This is often followed by structure-based methods, primarily molecular docking, to predict the binding affinity of the selected compounds to the target protein. rjpbcs.com The use of validated docking protocols is crucial for the success of virtual screening. explorationpub.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. gardp.orgcollaborativedrug.comashp.org For xanthone derivatives, SAR studies have highlighted the importance of the substitution pattern on the xanthone core. For example, the presence and position of hydroxyl, methoxy, and other functional groups can significantly impact the potency and selectivity of the compounds. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.orgnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. scribd.com

For xanthone derivatives, QSAR studies have identified several key descriptors that correlate with their anticancer activity. nih.gov These include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. aip.org

Thermodynamic descriptors: Like the heat of formation and hydration energy.

A general form of a QSAR equation can be represented as: Biological Activity = f(descriptor1, descriptor2, ...)

QSAR models, once validated, can be used to predict the activity of newly designed compounds, including novel fluorinated xanthones, thereby prioritizing synthetic efforts. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Xanthones

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Dipole Moment | Influences solubility and binding interactions. aip.org |

| Steric | Molecular Volume | Relates to the fit of the molecule in the binding pocket. |

| Lipophilic | LogP | Affects membrane permeability and distribution. |

In Silico ADMET Profiling (as a computational methodology)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. nih.gov In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide molecular design. nih.govniscpr.res.inscirp.org

For xanthone derivatives, in silico tools can predict a range of ADMET properties. researchgate.net For 2-Fluoroxanthen-9-one, these predictions would provide valuable insights into its drug-likeness. Key predicted properties include:

Absorption: Prediction of oral bioavailability and permeability through the gastrointestinal tract and the blood-brain barrier.

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The introduction of a fluorine atom can sometimes block metabolic pathways, leading to an improved pharmacokinetic profile.

Excretion: Prediction of the clearance rate and half-life of the compound.

Toxicity: Early assessment of potential toxicities such as mutagenicity, cardiotoxicity, and hepatotoxicity. researchgate.netbrazilianjournals.com.br

Table 3: Illustrative In Silico ADMET Predictions for a Xanthone Derivative

| Property | Predicted Value | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| AMES Mutagenicity | Negative | Low potential for mutagenicity. |

Biological and Biochemical Research Investigations: Mechanistic Insights

Exploration of Molecular Target Identification

Identifying the specific molecular targets of a compound is a cornerstone of mechanistic understanding. For xanthone (B1684191) derivatives, a diverse range of protein interactions has been reported, suggesting that 2-Fluoroxanthen-9-one may also exhibit a multi-targeted profile.

Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The xanthone scaffold has been identified as a promising framework for the development of kinase inhibitors. While a specific kinase target network for 2-Fluoroxanthen-9-one has not been elucidated, computational and experimental studies on other xanthone derivatives provide a predictive glimpse into its potential targets.

Research on novel synthetic xanthone derivatives has indicated that they may interact with several key kinases. In silico target fishing studies have predicted that certain xanthones may target kinases such as Haspin, WEE2, and PIM3. Furthermore, network analysis has identified Mitogen-activated protein kinase 1 (MAPK1) as a potential central hub in the kinase target network of some xanthone compounds. These findings suggest that the xanthone core structure is amenable to binding within the ATP-binding pocket of various kinases, thereby modulating their activity and downstream signaling pathways. The introduction of a fluorine atom in 2-Fluoroxanthen-9-one could potentially enhance these interactions through favorable electrostatic or hydrophobic contacts, a common strategy in medicinal chemistry to improve binding affinity and selectivity.

Table 1: Potential Kinase Targets for Xanthone Derivatives

| Kinase Target | Potential Role in Cellular Signaling |

|---|---|

| Haspin | Mitotic spindle formation and chromosome alignment |

| WEE2 | Cell cycle regulation |

| PIM3 | Cell proliferation and survival |

This table is illustrative of potential targets for the xanthone class and is not based on direct experimental data for 2-Fluoroxanthen-9-one.

Beyond kinases, xanthone derivatives have been investigated for their inhibitory effects on other key enzymes implicated in disease.

Cyclooxygenase-1 (COX-1): The anti-inflammatory properties of many compounds are attributed to their ability to inhibit cyclooxygenase enzymes. While the specific inhibitory activity of 2-Fluoroxanthen-9-one against COX-1 has not been reported, related xanthone derivatives have been explored for their anti-inflammatory potential. Molecular docking studies on some 3-aminoalkoxy derivatives of xanthone have suggested potential interactions with the COX-1 receptor, indicating that the xanthone scaffold could serve as a basis for the design of COX inhibitors ijpca.org.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and its inhibition is a major therapeutic strategy. The potential for xanthone derivatives to inhibit BACE1 has been a subject of interest. Although direct inhibitory data for 2-Fluoroxanthen-9-one is unavailable, the general ability of small heterocyclic molecules to act as BACE1 inhibitors suggests that this is a plausible area for future investigation.

Mechanistic Elucidation of Cellular Responses

The interaction of a compound with its molecular targets culminates in a cascade of cellular responses. In vitro studies on related compounds provide a framework for understanding the potential cellular effects of 2-Fluoroxanthen-9-one.

Nitric oxide (NO) is a critical signaling molecule involved in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. A number of xanthone derivatives have demonstrated the ability to inhibit NO production in vitro.

Studies on various alkyl-substituted xanthone derivatives have shown significant inhibition of NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with some derivatives exhibiting greater potency than the standard drug, diclofenac sodium frontiersin.org. The mechanism of this inhibition is often linked to the suppression of iNOS expression. Fluorinated chalcones, which share some structural similarities with xanthones, have also been shown to be potent inhibitors of NO production, acting through the inhibition of enzyme expression rather than direct enzyme inhibition nih.gov. These findings suggest that 2-Fluoroxanthen-9-one may exert anti-inflammatory effects by modulating the NO signaling pathway.

Table 2: Nitric Oxide Inhibition by Xanthone Derivatives

| Xanthone Derivative Class | In Vitro Model | Observed Effect |

|---|---|---|

| Alkyl-substituted xanthones | LPS-induced RAW 264.7 cells | Inhibition of NO production frontiersin.org |

This table provides examples from related compound classes and does not represent direct data for 2-Fluoroxanthen-9-one.

The anti-inflammatory effects of xanthones are likely mediated through the modulation of key inflammatory pathways. Many natural and synthetic xanthones have been reported to possess anti-inflammatory properties by interfering with signaling cascades that lead to the production of pro-inflammatory mediators nih.govmdpi.comnih.gov. While the specific pathways modulated by 2-Fluoroxanthen-9-one are yet to be determined, research on other xanthones points towards the inhibition of pathways such as NF-κB and MAPK, which are central regulators of inflammation.

Protein-Ligand X-ray Crystallography of 2-Fluoroxanthen-9-one Complexes

To understand the molecular basis of 2-Fluoroxanthen-9-one's biological activity, protein-ligand X-ray crystallography would be an invaluable tool. This technique can provide a high-resolution, three-dimensional structure of the compound bound to its protein target.

If 2-Fluoroxanthen-9-one were found to be an efflux pump inhibitor, researchers would attempt to crystallize it in complex with a component of the efflux pump, such as the periplasmic membrane fusion protein (e.g., AcrA or MexA) or the inner membrane transporter (e.g., AcrB or MexB). Similarly, if it interferes with quorum sensing, it could be co-crystallized with the QS receptor protein (e.g., LasR or RhlR).

The resulting crystal structure would reveal the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between 2-Fluoroxanthen-9-one and the protein. This structural information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.

Exploration of 2 Fluoroxanthen 9 One in Advanced Materials Science

Development as Fluorophores and Luminescent Materials

The xanthen-9-one scaffold is known to exhibit fluorescence, and the introduction of a highly electronegative fluorine atom at the 2-position is anticipated to modulate its photophysical characteristics significantly. This strategic fluorination can influence the absorption and emission spectra, as well as the photostability of the molecule, making 2-Fluoroxanthen-9-one a promising candidate for the development of novel fluorophores and luminescent materials.

Tunable Absorption and Emission Spectra

The electronic properties of the xanthen-9-one system are sensitive to the nature and position of its substituents. The introduction of an electron-withdrawing fluorine atom at the 2-position is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima compared to the parent, unsubstituted xanthen-9-one.

While specific experimental data for 2-Fluoroxanthen-9-one is not extensively documented, studies on related aromatic ketones and fluorinated fluorophores provide valuable insights. For instance, the fluorination of other aromatic systems has been shown to cause red shifts in their absorption spectra. researchgate.net The position of the fluorine substituent is crucial in determining the extent of these spectral shifts. An ortho-fluoro substitution, as in the case of 2-Fluoroxanthen-9-one relative to the carbonyl group, can have a pronounced effect due to its proximity to the electron-withdrawing carbonyl.

The following table provides a hypothetical comparison of the photophysical properties of xanthen-9-one and the predicted properties of 2-Fluoroxanthen-9-one, based on general principles of fluorine substitution on aromatic fluorophores.

| Compound | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |

| Xanthen-9-one | ~340 | ~400 | ~60 | Low (~0.01 in non-polar solvents) |

| 2-Fluoroxanthen-9-one | 345-360 | 410-430 | 65-70 | Moderate (>0.1) |

Note: These values are estimations based on the known properties of xanthen-9-one and the general effects of fluorination on aromatic systems. Experimental verification is required.

Photostability Enhancement through Fluorination

A significant advantage of incorporating fluorine into organic fluorophores is the often-observed increase in photostability. google.comnih.gov The high strength of the carbon-fluorine bond makes fluorinated compounds more resistant to photochemical degradation. This enhanced stability is crucial for applications requiring long-term performance and repeated exposure to light, such as in fluorescent probes for microscopy and in organic light-emitting diodes (OLEDs).

The mechanism of photobleaching in organic dyes can involve reactions with singlet oxygen or other reactive species. researchgate.net The introduction of fluorine can reduce the susceptibility of the aromatic ring to electrophilic attack and other degradation pathways, thereby extending the useful lifetime of the fluorophore. nih.gov It is therefore anticipated that 2-Fluoroxanthen-9-one would exhibit superior photostability compared to its non-fluorinated counterpart, making it a more robust component for luminescent materials.

Integration into Novel Polymeric or Composite Systems

The unique properties of 2-Fluoroxanthen-9-one make it an attractive building block for the creation of advanced polymeric and composite materials. By incorporating this fluorinated xanthone (B1684191) moiety into a polymer backbone or as a pendant group, it is possible to impart fluorescence, enhanced thermal stability, and specific intermolecular interactions to the resulting material.

Thioxanthone derivatives, which are structurally similar to xanthones, have been successfully incorporated into polymeric structures to act as photoinitiators for polymerization processes. mdpi.com For instance, thioxanthone-containing macroinitiators have been used for the free-radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers. mdpi.comresearchgate.net This suggests that 2-Fluoroxanthen-9-one could be functionalized with a polymerizable group, such as a methacrylate or acrylate, and then copolymerized with other monomers to create fluorescent polymers.

The resulting polymers could find applications in various fields, such as:

Fluorescent sensors: The emission properties of the embedded 2-Fluoroxanthen-9-one units could be sensitive to the local environment, allowing for the detection of analytes or changes in physical conditions.

OLEDs: The incorporation of a stable, fluorescent moiety into a polymer matrix can be a strategy for developing emissive layers in OLED devices.

Optical data storage: The photostability of the fluorinated xanthone could be advantageous for materials used in optical data storage applications.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The rigid, planar structure of the xanthone core, combined with the specific intermolecular interactions introduced by the fluorine atom, makes 2-Fluoroxanthen-9-one a promising candidate for the construction of well-defined supramolecular architectures.

The introduction of fluorine can significantly influence the self-assembly behavior of molecules. nih.gov Fluorinated aromatic compounds are known to participate in specific non-covalent interactions, such as halogen bonding and π-π stacking, which can be exploited to direct the formation of ordered structures in the solid state and in solution. nih.gov For instance, fluorination can alter the electrostatic potential of an aromatic ring, influencing its stacking geometry with other aromatic systems.

Xanthone derivatives have been investigated for their ability to bind to G-quadruplex DNA structures, indicating their capacity for specific molecular recognition and self-assembly. nih.gov The planar xanthone core is thought to interact with the G-tetrads through π-stacking interactions. The introduction of a fluorine atom could modulate these interactions, potentially leading to enhanced binding affinity or selectivity.

Furthermore, the ability of halogenated compounds to form predictable intermolecular interactions is a key principle in crystal engineering. The fluorine atom in 2-Fluoroxanthen-9-one can act as a hydrogen bond acceptor and participate in other weak interactions, guiding the packing of the molecules in the crystalline state to form specific supramolecular synthons. This controlled self-assembly is crucial for the development of organic materials with tailored electronic and optical properties.

Future Research Directions and Unaddressed Scientific Inquiries

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current synthetic methodologies for xanthone (B1684191) derivatives often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-Fluoroxanthen-9-one and its analogs.

Flow Chemistry Approaches: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for 2-Fluoroxanthen-9-one could lead to higher throughput and more consistent product quality.

Biocatalytic Methods: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. Investigating the potential of fluorinase or other biocatalysts for the synthesis of 2-Fluoroxanthen-9-one could provide a sustainable and highly specific synthetic route.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Atom economy, reduced steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Scalability, safety, consistency | Reactor design, optimization of parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

The biological activities of xanthones are diverse, ranging from antimicrobial to anticancer effects. nih.govnih.gov Understanding how the fluorine substituent in 2-Fluoroxanthen-9-one influences these interactions at a molecular level is a critical area for future research.

Target Identification and Validation: Initial screening of 2-Fluoroxanthen-9-one against a broad panel of biological targets (e.g., kinases, proteases, GPCRs) is necessary to identify its primary cellular partners. Subsequent validation of these targets will be crucial.

Structural Biology Studies: Obtaining co-crystal structures of 2-Fluoroxanthen-9-one bound to its biological target(s) would provide invaluable insights into the specific molecular interactions. This would elucidate the role of the fluorine atom in binding, for example, through the formation of hydrogen bonds or other electrostatic interactions.

Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies will be required to understand how the compound modulates its activity. This could involve enzyme kinetics, cell-based assays, and proteomics to map the downstream effects. The introduction of fluorine can significantly alter the electronic properties of the xanthone ring, which may lead to novel mechanisms of action compared to its non-fluorinated counterpart. mdpi.com

Exploration of New Applications in Niche Scientific Areas

Beyond the traditionally explored areas of anticancer and antimicrobial research for xanthones, the unique properties of 2-Fluoroxanthen-9-one may lend themselves to applications in more niche scientific fields.

Fluorescent Probes and Bioimaging: The xanthone scaffold is related to fluorescein, a well-known fluorescent dye. wikipedia.org The introduction of a fluorine atom could modulate the photophysical properties of the xanthen-9-one core, potentially leading to the development of novel fluorescent probes for bioimaging applications, including for use in positron emission tomography (PET) imaging. nih.gov

Materials Science: The electronic properties of fluorinated aromatic compounds are of interest in materials science. Investigating the potential of 2-Fluoroxanthen-9-one and its derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic materials is a promising avenue.

Agrochemicals: The metabolic stability often conferred by fluorination is a desirable trait in agrochemicals. mdpi.com Screening 2-Fluoroxanthen-9-one for herbicidal, fungicidal, or insecticidal activity could uncover new applications in agriculture.

Advanced Computational Methodologies for Predictive Modeling

In silico approaches are indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) Studies: Should a biological activity for 2-Fluoroxanthen-9-one be identified, developing QSAR models for a series of related analogs would enable the prediction of activity for novel compounds and guide the design of more potent derivatives. yu.edu.jo

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how 2-Fluoroxanthen-9-one interacts with its biological targets, revealing details about binding stability and conformational changes that are not apparent from static crystal structures. mdpi.com

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic properties of 2-Fluoroxanthen-9-one, such as its molecular orbital energies and electrostatic potential. emerginginvestigators.org These calculations can help to rationalize its reactivity and interactions with biological macromolecules.

| Computational Method | Application | Predicted Outcomes |

| QSAR | Optimization of biological activity | Potency of new analogs |

| MD Simulations | Understanding protein-ligand interactions | Binding affinity and stability |

| DFT Calculations | Elucidation of electronic properties | Reactivity and interaction potential |

Synergistic Research Combining Synthetic, Spectroscopic, and Computational Approaches

The most comprehensive understanding of 2-Fluoroxanthen-9-one will be achieved through a multidisciplinary approach that integrates synthesis, spectroscopy, and computational modeling.

Iterative Design-Synthesis-Testing Cycles: Computational models can be used to design novel derivatives of 2-Fluoroxanthen-9-one with predicted enhanced properties. These compounds can then be synthesized and their properties measured experimentally. The experimental data can, in turn, be used to refine the computational models in an iterative cycle.

Spectroscopic Characterization and Computational Correlation: A thorough spectroscopic characterization of 2-Fluoroxanthen-9-one using techniques such as NMR, IR, and UV-Vis spectroscopy is essential. The experimental spectra can be correlated with spectra predicted from computational calculations to provide a deeper understanding of the molecule's structure and electronic properties.

Synergistic Drug Combination Studies: Should 2-Fluoroxanthen-9-one demonstrate therapeutic potential, investigating its efficacy in combination with other known drugs could reveal synergistic effects. nih.gov This approach, guided by an understanding of its mechanism of action, could lead to more effective treatment strategies.

By pursuing these future research directions, the scientific community can unlock the full potential of 2-Fluoroxanthen-9-one and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-Fluoroxanthen-9-one, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A common approach involves cyclization of fluorinated polyphenolic precursors with salicylic acid derivatives using dehydrating agents like acetic anhydride or phosphorus oxychloride. Key steps include controlled temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are essential for characterizing 2-Fluoroxanthen-9-one, and how should spectral data be interpreted?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the fused xanthene ring system and fluorine substitution patterns. Compare experimental UV-Vis spectra (e.g., λmax ~320 nm) with NIST reference data for validation. Mass spectrometry (ESI-MS) should match the molecular ion peak at m/z ≈ 216.2 g/mol .

Q. What safety precautions are necessary when handling 2-Fluoroxanthen-9-one in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in amber vials at room temperature, protected from light and moisture .

Q. How can researchers determine the solubility profile of 2-Fluoroxanthen-9-one for solvent selection in reactions?

- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Note limited solubility in aqueous buffers (pH 7.4). For kinetic studies, pre-dissolve in DMSO and dilute with reaction media to avoid precipitation .

Advanced Research Questions

Q. How should researchers address contradictions in spectral or biological activity data for 2-Fluoroxanthen-9-one derivatives?

- Methodological Answer : Cross-validate findings by repeating experiments under identical conditions. Compare synthetic protocols (e.g., fluorination methods, reaction time) across studies. Use computational tools (DFT calculations) to model electronic effects of substituents on spectral properties .

Q. What strategies optimize regioselective fluorination in xanthenone derivatives during synthesis?

- Methodological Answer : Employ directing groups (e.g., hydroxyl or nitro substituents) to guide fluorine insertion. Use electrophilic fluorinating agents (e.g., Selectfluor®) in aprotic solvents (acetonitrile) at 0–25°C. Monitor reaction progress via TLC to minimize over-fluorination .

Q. How can computational modeling predict the photophysical properties of 2-Fluoroxanthen-9-one for applications in fluorescence-based assays?

- Methodological Answer : Perform TD-DFT simulations to calculate excitation energies and oscillator strengths. Compare with experimental UV-Vis and fluorescence emission spectra. Use SMILES notation to generate 3D molecular structures for docking studies .

Q. What challenges arise during the purification of 2-Fluoroxanthen-9-one, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.